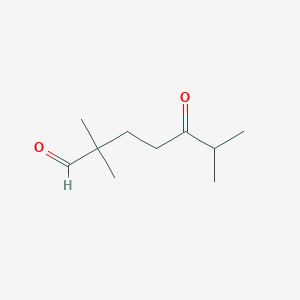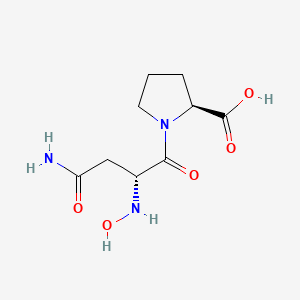
N~2~-Hydroxy-D-asparaginyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-Hydroxy-D-asparaginyl-L-proline is a synthetic compound with the molecular formula C9H15N3O5 It is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-Hydroxy-D-asparaginyl-L-proline typically involves the coupling of N2-hydroxy-D-asparagine with L-proline. This process can be achieved through peptide bond formation using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of N2-Hydroxy-D-asparaginyl-L-proline may involve large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often employing automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-Hydroxy-D-asparaginyl-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
N~2~-Hydroxy-D-asparaginyl-L-proline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is studied for its role in protein structure and function, particularly in the context of enzyme catalysis and protein folding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is utilized in the production of specialty chemicals and as a reagent in biochemical assays.
Wirkmechanismus
The mechanism of action of N2-Hydroxy-D-asparaginyl-L-proline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme. It may also participate in signaling pathways by modulating the activity of proteins involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Proline: A natural amino acid involved in protein synthesis.
D-Proline: An unnatural amino acid with similar properties to L-proline.
N~2~-Hydroxy-L-asparaginyl-L-proline: A similar compound with a different stereochemistry.
Uniqueness
N~2~-Hydroxy-D-asparaginyl-L-proline is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88070-82-0 |
|---|---|
Molekularformel |
C9H15N3O5 |
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
(2S)-1-[(2R)-4-amino-2-(hydroxyamino)-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15N3O5/c10-7(13)4-5(11-17)8(14)12-3-1-2-6(12)9(15)16/h5-6,11,17H,1-4H2,(H2,10,13)(H,15,16)/t5-,6+/m1/s1 |
InChI-Schlüssel |
GAHKTIUWMJOTMJ-RITPCOANSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](CC(=O)N)NO)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CC(=O)N)NO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



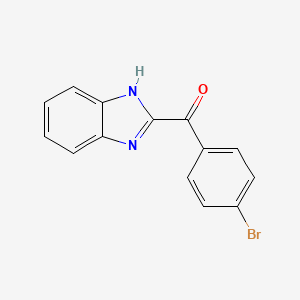
![1,3,5-Triphenylpyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B14393601.png)

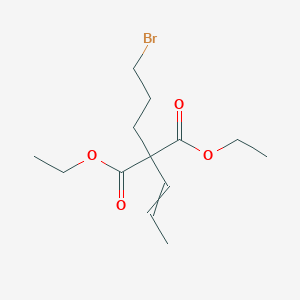
![4'-Bromo-5-hydroxy-2',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393623.png)
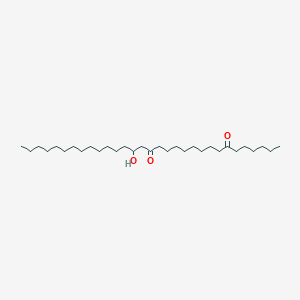
![10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14393650.png)

![4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol](/img/structure/B14393664.png)

![5-Hydroxy-2',6'-dimethoxy-4'-methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393675.png)

